4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that can be considered as a derivative of pyrrole-2-carbaldehyde, where a benzoyl group is attached at the 4-position and a methyl group at the 1-position of the pyrrole ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, food flavors, and functional materials .
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehyde derivatives can be achieved through various methods. One such method involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C. This method can potentially be adapted to synthesize 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not provided, related compounds have been characterized using various spectroscopy methods such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry. These techniques can be used to determine the structure and confirm the identity of the synthesized compound .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. For instance, they can be used to synthesize acid hydrazide-hydrazones and their derivatives, which have multiple applications. The reactivity of the aldehyde group allows for condensation reactions, and the presence of the benzoyl group could influence the electronic properties and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde would likely include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. For example, the benzoyl group could increase the hydrophobicity of the compound, while the aldehyde group could allow for the formation of hydrogen bonds. Theoretical calculations, such as quantum chemical calculations, can provide insights into the thermodynamic parameters and predict the behavior of the compound under various conditions .
Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
One study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, closely related to 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde, and evaluated their antioxidant and anti-inflammatory activities. Compounds exhibited significant antioxidant potency and anti-inflammatory activity, underscoring the potential therapeutic applications of such derivatives in managing oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine
Another study presented a novel synthesis approach for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from 1H-pyrrole-2-carbaldehyde, a close relative of the compound . This work demonstrates the versatility of pyrrole derivatives in constructing complex heterocyclic systems with potential applications in medicinal chemistry and materials science (Koriatopoulou, Karousis, & Varvounis, 2008).
Supramolecular Chains and Magnetic Behavior
Research into the coordination of paramagnetic transition metal ions with 1-methyl-1H-pyrrole-2-carbaldehyde oxime led to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating the compound's potential use in developing new magnetic materials (Giannopoulos et al., 2014).
Catalysis in Polymerization
A study on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands highlighted the catalytic activity of aluminum complexes toward the ring-opening polymerization of ε-caprolactone. This suggests the utility of pyrrole derivatives in catalysis, contributing to the development of biodegradable polymers (Qiao, Ma, & Wang, 2011).
Conversion to Sustainable Platform Chemicals
Demonstrating the versatility of pyrrole derivatives, a practical method was developed for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, further cyclized to yield pyrrole-fused poly-heterocyclic compounds. These compounds serve as potential intermediates for drugs, food flavors, and functional materials, emphasizing the role of pyrrole derivatives in sustainable chemistry (Adhikary, Kwon, Chung, & Koo, 2015).
Safety And Hazards
properties
IUPAC Name |
4-benzoyl-1-methylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCINSJQPIINCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377543 |
Source
|
Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
128843-58-3 |
Source
|
Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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